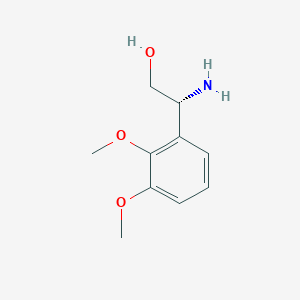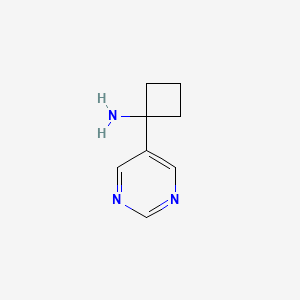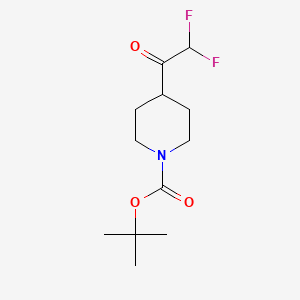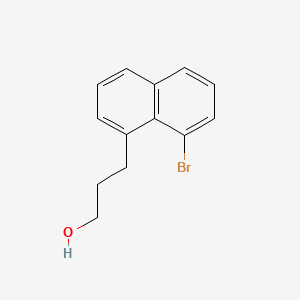
3-(8-Bromonaphthalen-1-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(8-Bromonaphthalen-1-yl)propan-1-ol is an organic compound with the molecular formula C13H13BrO It is a brominated derivative of naphthalene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Bromonaphthalen-1-yl)propan-1-ol typically involves the bromination of naphthalene followed by a series of reactions to introduce the propanol group. One common method involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 1-bromonaphthalene.
Grignard Reaction: 1-Bromonaphthalene is then reacted with magnesium in dry ether to form the Grignard reagent, 1-naphthylmagnesium bromide.
Addition of Propanal: The Grignard reagent is reacted with propanal to form the corresponding alcohol, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(8-Bromonaphthalen-1-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding naphthylpropanol.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(8-Bromonaphthalen-1-yl)propan-1-one or 3-(8-Bromonaphthalen-1-yl)propanoic acid.
Reduction: 3-(8-Naphthalen-1-yl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(8-Bromonaphthalen-1-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological processes involving brominated aromatic compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(8-Bromonaphthalen-1-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Bromonaphthalene: A simpler brominated naphthalene derivative.
3-(1-Naphthyl)propan-1-ol: A non-brominated analog.
8-Bromo-1-naphthaldehyde: A brominated naphthalene derivative with an aldehyde group.
Uniqueness
3-(8-Bromonaphthalen-1-yl)propan-1-ol is unique due to the presence of both a bromine atom and a propanol group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C13H13BrO |
|---|---|
Molecular Weight |
265.14 g/mol |
IUPAC Name |
3-(8-bromonaphthalen-1-yl)propan-1-ol |
InChI |
InChI=1S/C13H13BrO/c14-12-8-2-6-10-4-1-5-11(13(10)12)7-3-9-15/h1-2,4-6,8,15H,3,7,9H2 |
InChI Key |
FJJZCUPXCSKTPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CCCO)C(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




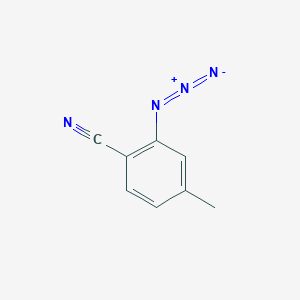
![4-Ethoxybicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B13600173.png)




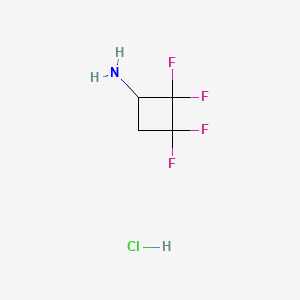
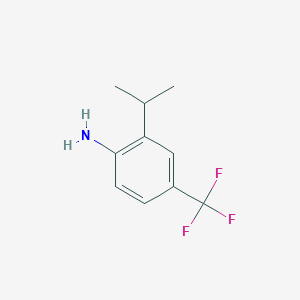
![[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronicacid](/img/structure/B13600211.png)
